o-Toluidine

Physical Chemistry Materials Science Chemical Handling

o-Toluidine (2-methylaniline) is a non-substitutable primary aromatic amine due to the 'ortho effect' crucial for chloroacetanilide herbicide synthesis and DOTG vulcanization. As an IARC Group 1 carcinogen, it requires strict adherence to a 2 ppm ACGIH TLV. This high-purity grade ensures regulatory compliance and analytical validity for industrial applications. Procure from suppliers with verified handling protocols.

Molecular Formula C7H9N
C6H4CH3NH2
C7H9N
Molecular Weight 107.15 g/mol
CAS No. 95-53-4
Cat. No. B026562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Toluidine
CAS95-53-4
Synonymso-Toluidine;  1-Amino-2-methylbenzene;  2-Amino-1-methylbenzene;  2-Aminotoluene;  2-Methyl-1-aminobenzene;  2-Methylaniline;  2-Methylbenzenamine;  2-Methylphenylamine;  2-Tolylamine;  NSC 15348;  o-Aminotoluene;  o-Methylaniline;  o-Methylbenzenamine; 
Molecular FormulaC7H9N
C6H4CH3NH2
C7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N
InChIInChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3
InChIKeyRNVCVTLRINQCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 59° F (NTP, 1992)
0.15 M
Soluble in alcohol and ether
Miscible in ethanol, diethyl ether, carbon tetrachloride
Soluble in dilute acids
In water, 1.66X10+4 mg/L at 25 °C
16.6 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 1.62 (poor)
2%

o-Toluidine CAS 95-53-4: Procurement and Industrial Application Data Sheet


o-Toluidine (2-methylaniline; CAS 95-53-4) is a primary aromatic amine classified as an aminotoluene, existing at room temperature as a light yellow to light amber viscous liquid with an aromatic, aniline-like odor [1]. It is a structural isomer of m-toluidine (3-methylaniline) and p-toluidine (4-methylaniline), differing solely by the ortho-substitution of a methyl group relative to the amino group on the benzene ring [2]. This compound serves as a critical reactive intermediate in the synthesis of dyes, agrochemicals (including herbicides such as acetochlor and metolachlor), rubber vulcanization accelerators, and pharmaceutical precursors .

Why o-Toluidine is Not Interchangeable with Meta- or Para-Toluidine in Precision Synthesis and Safety-Critical Applications


Although o-, m-, and p-toluidine share the same molecular formula and similar basic chemistry as aniline derivatives, their substitution patterns confer fundamentally distinct physical, chemical, and toxicological properties that preclude generic substitution [1]. The ortho-methyl group creates unique steric and electronic effects—often termed the 'ortho effect'—that significantly alter reactivity and selectivity in downstream chemical transformations, particularly in diazotization and coupling reactions [2]. Furthermore, as a Group 1 human carcinogen (IARC), o-toluidine is subject to stringent exposure limits (ACGIH TLV-TWA: 2 ppm) and requires specialized handling and procurement protocols that do not uniformly apply to its isomers [3]. These specific characteristics render o-toluidine a non-substitutable reagent in its established industrial processes and a distinct entity in safety and regulatory compliance.

Quantitative Differentiation of o-Toluidine: Head-to-Head Data vs. m-Toluidine, p-Toluidine, Aniline, and o-Anisidine


Physical State and Symmetry: o-Toluidine as a Liquid vs. p-Toluidine as a Solid

o-Toluidine is a viscous liquid at room temperature, whereas its isomer p-toluidine is a flaky solid [1]. This macroscopic difference, directly attributable to the higher molecular symmetry of p-toluidine which facilitates crystalline packing, has immediate implications for industrial handling, storage, and process integration. For example, a liquid reagent like o-toluidine can be more easily pumped and metered in continuous flow processes compared to a solid that requires melting or dissolution.

Physical Chemistry Materials Science Chemical Handling

HPLC Detection Sensitivity: Lower Limit of Detection for o-Toluidine Compared to Aniline

In occupational exposure and environmental monitoring, analytical sensitivity is paramount. A study using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) demonstrated a markedly lower limit of detection for o-toluidine (0.6 µg/L) compared to aniline (1.4 µg/L) in urine samples [1]. This 2.3-fold difference in analytical sensitivity can be critical for accurately quantifying trace-level exposures.

Analytical Chemistry Occupational Health Environmental Monitoring

Carcinogenicity Classification: IARC Group 1 (Human Carcinogen) Status Differentiates o-Toluidine from Many Structural Analogs

o-Toluidine is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, indicating 'sufficient evidence of carcinogenicity in humans' for bladder cancer [1]. In contrast, many closely related aromatic amines, such as aniline, are classified as Group 2A or Group 2B. This highest-level classification is based on multiple independent cohort studies showing highly elevated, non-smoking-related bladder cancer risks in exposed workers [2]. This classification mandates specific occupational exposure limits (ACGIH TLV-TWA of 2 ppm) and handling protocols that are not required for less hazardous alternatives.

Toxicology Regulatory Science Occupational Safety

Dermal Permeability: Rapid Absorption Through 3D Human Skin Model Confirms High Bioavailability and Exposure Risk

In a study using a 3D reconstructed human skin model, the permeability of o-toluidine was found to be high, with approximately 70-80% of the applied dose permeating the skin within an 8-hour period [1]. This rapid and extensive dermal absorption confirms that the skin is a primary route of occupational exposure and underscores the need for stringent personal protective equipment (PPE). The study compared o-toluidine to five other aromatic amines (aniline, p-toluidine, o-anisidine, 2,4-dimethylaniline, o-chloroaniline) and found similar high permeability across the group, highlighting a class-level risk but emphasizing the unique carcinogenic potency of o-toluidine once absorbed.

Toxicology Dermal Absorption Exposure Assessment

Volatility and Airborne Exposure: Vapor Pressure Comparison for Engineering Control Design

While sharing similar boiling points (199-200°C for o-toluidine vs. 203-204°C for m-toluidine), the vapor pressure of o-toluidine at 25°C is reported as 0.26 mmHg (0.0346 kPa) [1]. This relatively low vapor pressure, coupled with a vapor density of 3.7 (vs. air), means that vapors are heavier than air and can accumulate in low-lying areas [2]. For comparison, aniline has a vapor pressure of 0.7 mmHg at 25°C. This 2.7-fold lower volatility of o-toluidine relative to aniline is a key parameter for designing local exhaust ventilation and assessing the potential for creating an immediately dangerous to life or health (IDLH) atmosphere (IDLH for o-toluidine is 50 ppm) [3].

Industrial Hygiene Process Engineering Chemical Safety

Defined Use Cases for o-Toluidine Based on Quantified Differentiation


Synthesis of Herbicides (e.g., Acetochlor, Metolachlor) Requiring Ortho-Substitution

The ortho-methyl group of o-toluidine is essential for the structure-activity relationship of chloroacetanilide herbicides. The steric hindrance provided by the ortho-substitution dictates the selectivity of the molecule toward its target enzyme in weeds. Substitution with m- or p-toluidine would result in a different geometric isomer with no or significantly reduced herbicidal activity. This application leverages the unique molecular geometry of o-toluidine as established by its ortho-substitution pattern .

Manufacturing of Rubber Vulcanization Accelerators (e.g., DOTG)

Di-o-tolylguanidine (DOTG) is a critical vulcanization accelerator produced using o-toluidine. The specific ortho-substitution pattern on the aromatic ring influences the accelerator's solubility in rubber and its curing kinetics, which are optimized for specific rubber formulations. The liquid physical state of o-toluidine also facilitates its integration into the liquid-phase synthesis of DOTG, providing a process advantage over solid p-toluidine .

Analytical Reference Standard for Occupational and Environmental Monitoring of a Group 1 Carcinogen

Given its IARC Group 1 classification and specific analytical detection characteristics (e.g., HPLC-ECD LOD of 0.6 µg/L), high-purity o-toluidine is a mandatory reference standard for laboratories conducting exposure monitoring for occupational cohorts (e.g., dyestuff, chemical, and rubber workers) and environmental analysis of effluents [1]. The use of a generic 'toluidine mixture' or an alternative isomer is analytically invalid, as methods must be specifically validated for the target carcinogen [2].

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